

Application Notes and Protocols for the Analytical Quantification of Pridinol

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Compound of Interest

Compound Name: Pridinol-d5

Cat. No.: B12398820

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These application notes provide detailed methodologies for the quantitative analysis of Pridinol in various sample types. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Adherence to these protocols, in conjunction with proper laboratory practices and instrument calibration, is essential for obtaining accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of Pridinol in raw materials and pharmaceutical formulations. The following protocols outline two distinct HPLC methods that have been successfully validated.

Method 1: Isocratic HPLC-UV for Pridinol Mesylate in Raw Material

This method is a simple, isocratic reverse-phase HPLC method suitable for the quality control of Pridinol Mesylate raw material.[1][2]

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, injector, and a data acquisition system.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 5.0) in a 1:2 (v/v) ratio.[1][2]
 - Flow Rate: 0.8 mL/min.[1][2]
 - Detection Wavelength: 258 nm.[1][2]
 - Injection Volume: 20 µL.
 - Temperature: Ambient.
- Standard Solution Preparation: Accurately weigh and dissolve Pridinol Mesylate reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards.
- Sample Preparation: Accurately weigh and dissolve the Pridinol Mesylate raw material sample in the mobile phase to a known concentration.
- Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the chromatograms. The retention time for Pridinol Mesylate is approximately 4.8 minutes under these conditions.[2]

Quantitative Data Summary:

Parameter	Value
Linearity Range	0.44 to 24.70 µg injected
Correlation Coefficient (r)	0.9995
Regression Equation	$y = 251840x + 70531$

Method 2: Isocratic HPLC-UV for Pridinol in Combined Tablet Formulations

This method is suitable for the simultaneous determination of Pridinol and other active pharmaceutical ingredients, such as Diclofenac, in tablet formulations.[3]

Experimental Protocol:

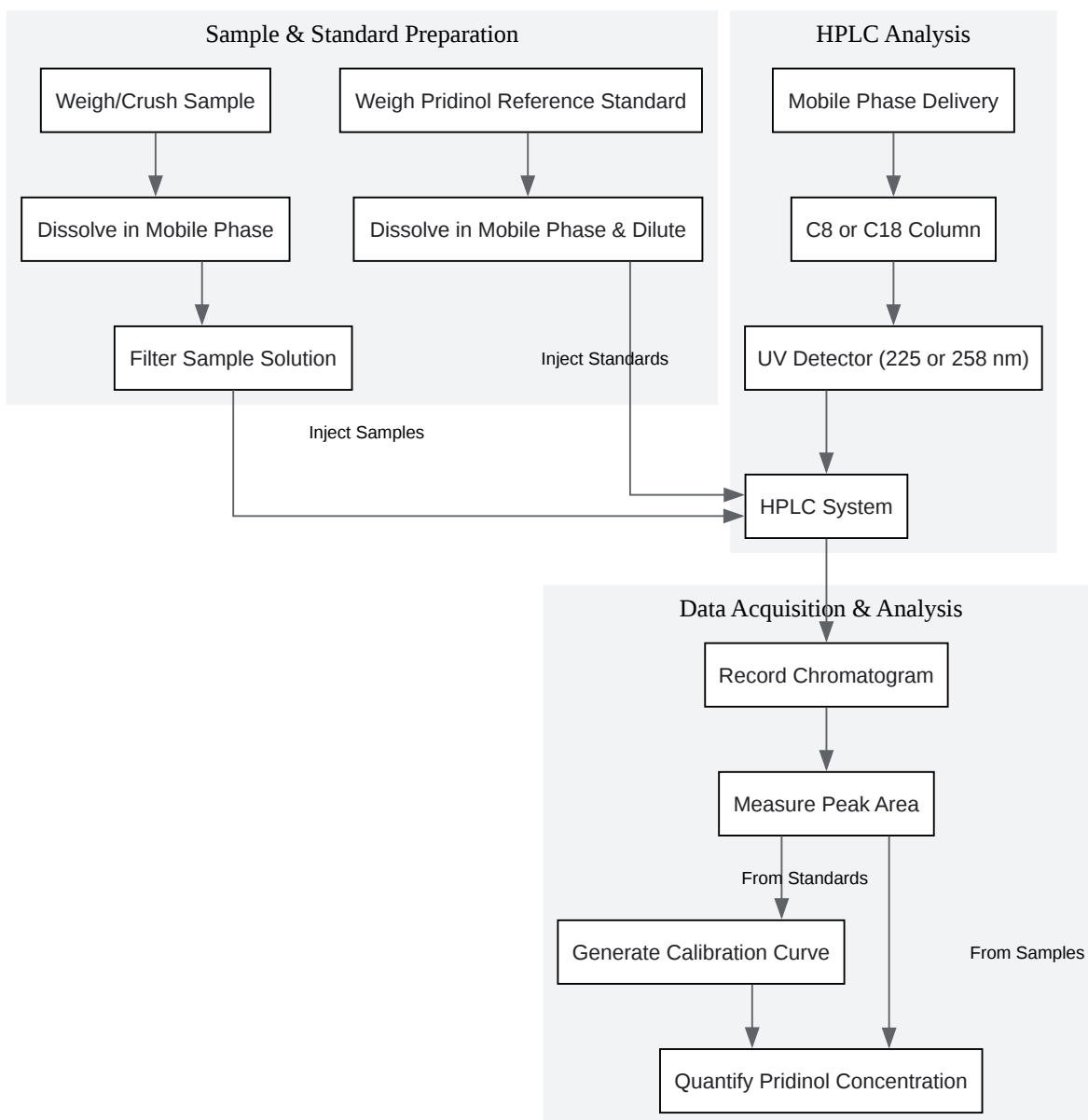
- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Chromatographic Conditions:
 - Column: C8 reverse-phase column.[3]
 - Mobile Phase: A mixture of 50 mM phosphate buffer (pH 2.5) and methanol in a 40:60 (v/v) ratio.[3]
 - Flow Rate: 1.0 mL/min.[3]
 - Detection Wavelength: 225 nm.[3]
 - Column Temperature: 40°C.[3]
- Standard Solution Preparation: Prepare standard solutions of Pridinol and any other analytes in the mobile phase.
- Sample Preparation: Crush a representative number of tablets, and dissolve the powder in the mobile phase to achieve a suitable concentration of Pridinol. Filter the solution prior to injection.

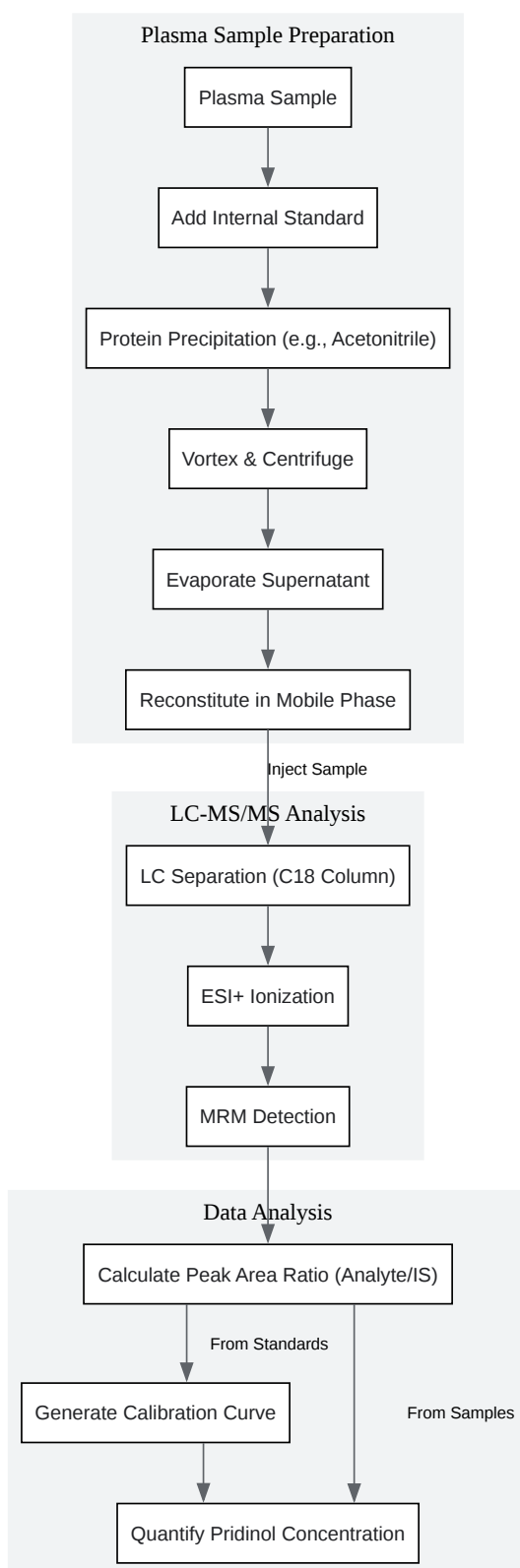
- Analysis: Inject the prepared standards and samples into the HPLC system.

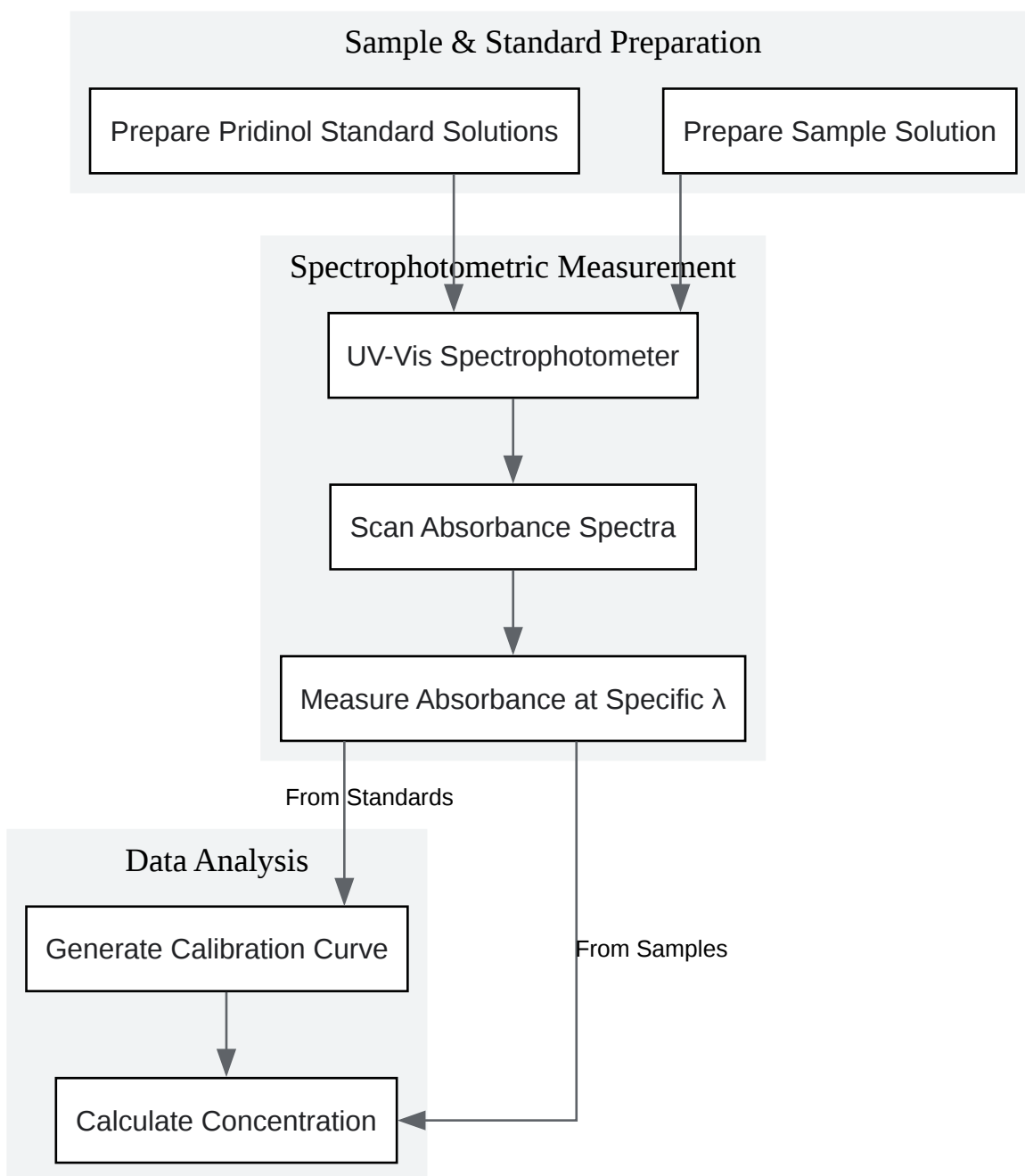
Quantitative Data Summary:

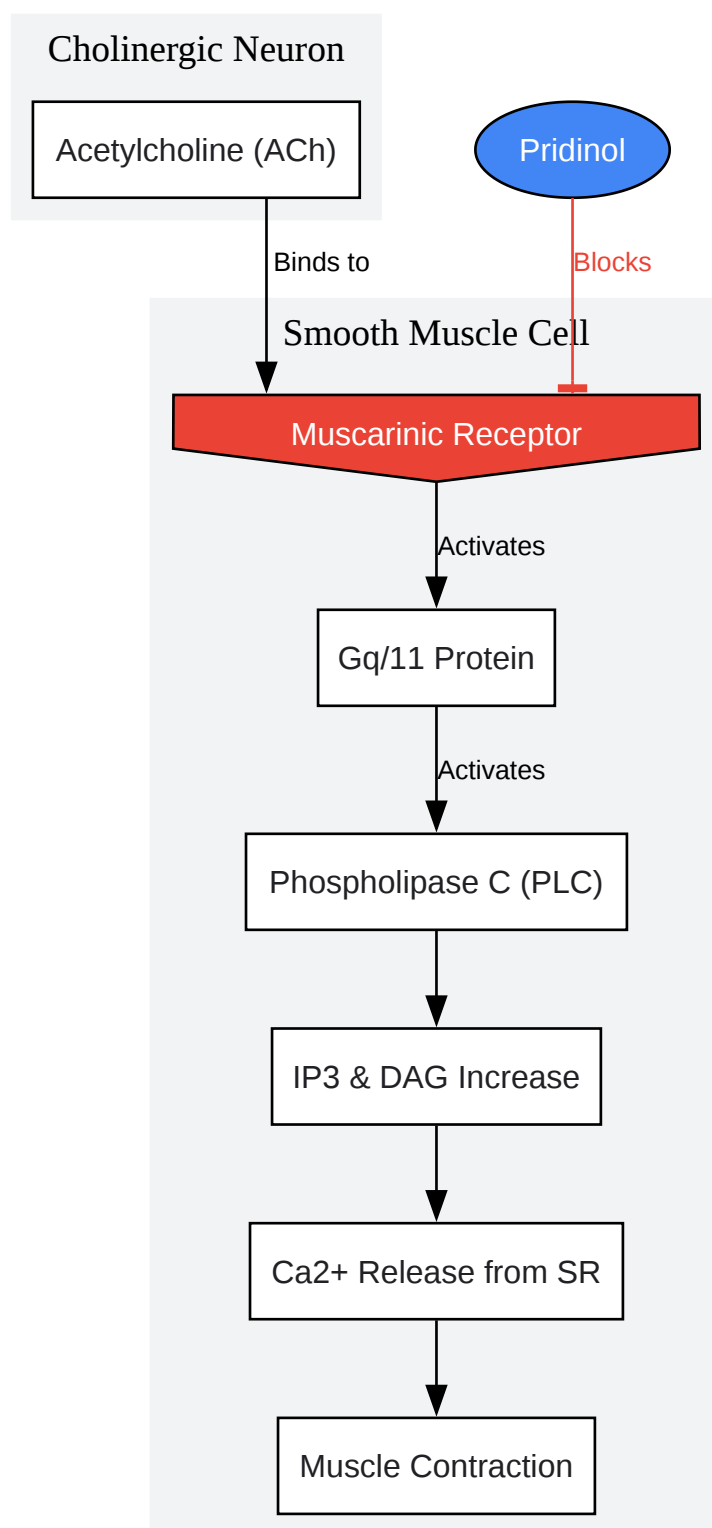
Parameter	Value
Linearity Range	2.0–60.0 µg/mL
Correlation Coefficient (R ²)	0.999
Accuracy (Recovery)	100.58%

Experimental Workflow for HPLC Analysis









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References

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- [3. academic.oup.com \[academic.oup.com\]](https://academic.oup.com)
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